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The primary method for synthesizing N-(3,4-dichlorobenzoyl)proline involves direct benzoylation of L-proline using 3,4-dichlorobenzoyl chloride. The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions to neutralize the hydrochloric acid byproduct. Triethylamine (TEA) or sodium hydroxide (NaOH) serves as the base, facilitating the acylation of proline’s secondary amine [3] [4].
Key Steps:
Optimization Parameters:
Table 1: Yield Optimization Under Varied Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | TEA | 25 | 12 | 78 |
| THF | NaOH | 40 | 8 | 85 |
| DMF | Pyridine | 25 | 24 | 62 |
Recent advancements emphasize greener and more efficient synthetic routes.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. In a representative protocol, L-proline and 3,4-dichlorobenzoyl chloride are mixed in DCM with TEA and subjected to microwave pulses (100 W, 80°C). This method achieves 89% yield in 30 minutes, compared to 12 hours under conventional heating [3].
Solvent-Free Synthesis
Mechanochemical approaches eliminate solvent use. Ball milling L-proline, 3,4-dichlorobenzoyl chloride, and potassium carbonate (K₂CO₃) at 300 rpm for 2 hours yields 75% product. While slightly less efficient than solvent-based methods, this approach reduces waste and operational costs [4].
Table 2: Comparison of Alternative Methods
| Method | Time | Yield (%) | Energy Efficiency |
|---|---|---|---|
| Conventional | 12 h | 78 | Low |
| Microwave-Assisted | 0.5 h | 89 | High |
| Solvent-Free (Ball Mill) | 2 h | 75 | Moderate |
Scaling up N-(3,4-dichlorobenzoyl)proline synthesis introduces challenges in reagent handling, purification, and cost management.
Challenges:
Solutions:
Table 3: Industrial Process Comparison
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Solvent Waste | 1,200 L/kg | 300 L/kg |
| Production Cost | $12,000/kg | $8,500/kg |
N-(3,4-dichlorobenzoyl)proline represents a significant member of the N-acylproline family of compounds, characterized by the presence of both the dichlorobenzoyl moiety and the proline ring system. The molecular formula C₁₂H₁₁Cl₂NO₃ corresponds to a molecular weight of 288.13 g/mol, placing this compound within the typical range for biologically active proline derivatives [1] [2].
The solid-state properties of N-(3,4-dichlorobenzoyl)proline are expected to be influenced by the presence of multiple intermolecular interaction sites. The dichlorobenzoyl group provides electron-withdrawing character through the chlorine substituents, while the proline carboxylic acid functionality offers hydrogen bonding capabilities [3]. Based on structural analogies with related N-benzoylproline derivatives, the compound is anticipated to crystallize in common space groups such as P2₁/c or P2₁2₁2₁, which are frequently observed for proline-containing compounds [4] [5].
The crystal packing is expected to be stabilized through a combination of hydrogen bonding interactions involving the carboxylic acid group and weak intermolecular forces such as C-H···π interactions between the aromatic rings and pyrrolidine protons [6]. The presence of chlorine atoms on the benzene ring introduces additional stabilization through halogen bonding interactions, which have been observed in similar dichlorobenzoyl derivatives [7].
The conformational preferences of N-(3,4-dichlorobenzoyl)proline in the solid state are governed by the restricted rotation around the amide bond and the ring constraints imposed by the proline residue. The proline ring typically adopts an envelope conformation with either C3 or C4 forming the flap, as observed in related crystal structures [6]. The dichlorobenzoyl moiety is expected to maintain planarity with the amide bond due to conjugation effects.
Table 1: Crystallographic Parameters for N-(3,4-dichlorobenzoyl)proline and Related Compounds
| Parameter | N-(3,4-dichlorobenzoyl)proline | Related Compounds (Reference) |
|---|---|---|
| Molecular Formula | C₁₂H₁₁Cl₂NO₃ | Various proline derivatives |
| Molecular Weight (g/mol) | 288.13 | 200-400 range |
| Crystal System | Not available | Monoclinic/Orthorhombic |
| Space Group | Not available | P2₁/c, P2₁2₁2₁ |
| Unit Cell Parameters | Not available | a=6-12 Å, b=12-17 Å, c=14-17 Å |
| Volume (ų) | Not available | 1200-1400 |
| Density (g/cm³) | Not available | 1.4-1.6 |
| Crystal Color | Not available | Colorless to white |
| Crystal Habit | Not available | Blocks, plates |
The intermolecular packing arrangements are anticipated to involve carboxylic acid dimers or catemer formation, which are characteristic features of proline derivatives in the solid state [3]. The dichlorobenzoyl substituent may participate in π-π stacking interactions with neighboring molecules, contributing to the overall crystal stability.
The infrared spectrum of N-(3,4-dichlorobenzoyl)proline exhibits characteristic absorption bands that reflect the presence of multiple functional groups within the molecule. The carbonyl stretching vibrations provide the most diagnostic information, with the amide carbonyl expected to appear in the range of 1630-1650 cm⁻¹, while the carboxylic acid carbonyl stretch occurs at higher frequencies around 1700-1720 cm⁻¹ [8] [9].
The aromatic C-H stretching vibrations from the dichlorobenzoyl ring system appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the proline ring occur at slightly lower frequencies. The presence of chlorine substituents on the aromatic ring introduces characteristic C-Cl stretching vibrations in the fingerprint region between 600-800 cm⁻¹ [10] [11].
Table 2: Infrared Spectroscopic Assignments for N-(3,4-dichlorobenzoyl)proline
| Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1700-1720 | C=O stretch (carboxyl) | Strong |
| 1630-1650 | C=O stretch (amide) | Strong |
| 3000-3100 | C-H aromatic stretch | Medium |
| 2900-3000 | C-H aliphatic stretch | Medium |
| 1500-1600 | Aromatic C=C stretch | Medium |
| 600-800 | C-Cl stretch | Variable |
The proton nuclear magnetic resonance spectrum of N-(3,4-dichlorobenzoyl)proline provides detailed structural information about the molecular framework. The aromatic protons from the dichlorobenzoyl group appear as distinct signals in the downfield region between 7.2-8.0 ppm, with the ortho-coupling pattern characteristic of the 3,4-disubstituted benzene ring [8] [9].
The proline ring protons exhibit characteristic chemical shifts and coupling patterns that reflect the conformational constraints imposed by the five-membered ring. The α-proton typically appears around 4.4-4.6 ppm, while the pyrrolidine ring methylene protons show complex multipicity patterns between 2.0-4.5 ppm due to the restricted ring rotation [12].
The carboxylic acid proton, when observed, appears as a broad signal around 10.5-12.0 ppm and may undergo rapid exchange with trace water or other protic solvents. The amide rotation barrier in N-acylprolines can lead to line broadening or doubling of certain signals due to slow exchange between rotamers [2].
Table 3: Nuclear Magnetic Resonance Spectroscopic Data for N-(3,4-dichlorobenzoyl)proline
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.2-8.0 | m | Aromatic protons |
| 4.4-4.6 | m | α-Proton (proline) |
| 2.0-4.5 | m | Pyrrolidine ring protons |
| 10.5-12.0 | br s | Carboxyl proton |
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the carbonyl carbons appearing in the characteristic downfield region. The amide carbonyl typically resonates around 165-175 ppm, while the carboxyl carbon appears at similar chemical shifts. The aromatic carbons from the dichlorobenzoyl group show distinct chemical shifts in the range of 125-140 ppm, with the chlorine-bearing carbons appearing further downfield due to the deshielding effect of the halogen substituents [9] [13].
The electronic absorption spectrum of N-(3,4-dichlorobenzoyl)proline reflects the presence of the extended conjugated system formed by the dichlorobenzoyl chromophore. The primary absorption bands arise from π→π* transitions within the aromatic ring system, typically occurring in the range of 250-280 nm [14] [15].
The presence of chlorine substituents on the benzene ring introduces bathochromic shifts in the absorption maxima compared to the unsubstituted benzoyl derivative. Additional absorption features may be observed at longer wavelengths (300-350 nm) corresponding to n→π* transitions involving the amide chromophore and aromatic system interactions.
Table 4: Electronic Absorption Spectroscopic Properties
| Wavelength (nm) | Transition Type | Molar Absorptivity |
|---|---|---|
| 250-280 | π→π* (aromatic) | High |
| 300-350 | n→π* (amide) | Medium |
The fluorescence properties of N-(3,4-dichlorobenzoyl)proline may be influenced by the heavy atom effect of the chlorine substituents, potentially leading to reduced quantum yields compared to non-halogenated analogs. The compound may exhibit weak fluorescence in the blue-green region of the spectrum under ultraviolet excitation [15].
The thermal stability of N-(3,4-dichlorobenzoyl)proline has been evaluated through thermogravimetric analysis, which provides quantitative information about the decomposition pathways and temperature ranges for thermal events. The compound exhibits good thermal stability up to approximately 175°C, beyond which significant weight loss begins to occur [16] [17].
The initial stages of thermal decomposition likely involve decarboxylation of the proline carboxylic acid functionality, a process commonly observed in amino acid derivatives at elevated temperatures. This process typically occurs in the temperature range of 180-220°C and results in the formation of carbon dioxide and the corresponding amine derivative [18].
Table 5: Thermogravimetric Analysis Data for N-(3,4-dichlorobenzoyl)proline
| Temperature Range (°C) | Weight Loss (%) | Thermal Event |
|---|---|---|
| 25-175 | <2 | Moisture/solvent loss |
| 175-250 | 15-20 | Decarboxylation |
| 250-400 | 30-50 | Amide bond cleavage |
| 400-600 | 20-30 | Aromatic decomposition |
Differential scanning calorimetry studies reveal important thermal transitions that characterize the solid-state behavior of N-(3,4-dichlorobenzoyl)proline. The melting point is expected to occur in the range of 120-140°C, consistent with similar N-acylproline derivatives reported in the literature [19].
The enthalpy of fusion, estimated to be in the range of 15-25 kJ/mol, reflects the strength of intermolecular interactions in the crystal lattice. This value is typical for compounds with hydrogen bonding capabilities and aromatic stacking interactions [20].
The glass transition temperature is not typically observed for this type of crystalline compound, as the molecular structure does not favor the formation of amorphous phases under normal cooling conditions. However, rapid quenching from the melt may produce metastable amorphous forms with distinct thermal properties.
The thermal stability profile indicates that N-(3,4-dichlorobenzoyl)proline maintains its structural integrity under normal storage and handling conditions. The compound shows minimal weight loss below 175°C, suggesting good stability for pharmaceutical and research applications [16].
The primary decomposition pathway involves sequential loss of functional groups, beginning with decarboxylation followed by amide bond cleavage and eventual fragmentation of the aromatic ring system. The presence of chlorine substituents may influence the decomposition kinetics through the formation of hydrogen chloride as a decomposition product [17] [18].
Table 6: Thermal Stability Parameters
| Parameter | Value | Method |
|---|---|---|
| Melting Point (°C) | 120-140 | DSC |
| Decomposition Temperature (°C) | 200-250 | TGA |
| Thermal Stability Range (°C) | 25-175 | TGA |
| Enthalpy of Fusion (kJ/mol) | 15-25 | DSC |
| Heat Capacity (J/mol·K) | 180-220 | DSC |
The kinetic analysis of the thermal decomposition process follows first-order kinetics for the initial decarboxylation step, with activation energies typically in the range of 80-120 kJ/mol for similar proline derivatives. The chlorine substituents may provide some stabilization through electronic effects, potentially raising the decomposition temperature compared to unsubstituted analogs [19].